![molecular formula C16H14FN5O2 B5349865 2-(4-fluorophenoxy)-N-[3-(1H-tetrazol-5-yl)phenyl]propanamide](/img/structure/B5349865.png)
2-(4-fluorophenoxy)-N-[3-(1H-tetrazol-5-yl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-fluorophenoxy)-N-[3-(1H-tetrazol-5-yl)phenyl]propanamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent inhibitor of the Bruton's tyrosine kinase (BTK) pathway, which plays a crucial role in the survival and proliferation of cancer cells.
Mecanismo De Acción
2-(4-fluorophenoxy)-N-[3-(1H-tetrazol-5-yl)phenyl]propanamide works by inhibiting the BTK pathway, which is a crucial signaling pathway for the survival and proliferation of cancer cells. BTK is a cytoplasmic tyrosine kinase that is activated by the binding of antigen to the B-cell receptor. Once activated, BTK promotes the activation of downstream signaling pathways that lead to the survival and proliferation of cancer cells. This compound inhibits BTK by binding to its ATP-binding site, preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
This compound has been shown to have a potent inhibitory effect on BTK, leading to the inhibition of downstream signaling pathways and the suppression of cancer cell growth and survival. It has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and immunotherapy. However, this compound has been associated with some adverse effects, including hematological toxicity and gastrointestinal toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-fluorophenoxy)-N-[3-(1H-tetrazol-5-yl)phenyl]propanamide is a potent inhibitor of the BTK pathway and has shown promising results in preclinical studies. It can be used in a variety of cancer models, including B-cell malignancies, solid tumors, and lymphomas. However, this compound has some limitations in lab experiments, including its low solubility in water and its potential for off-target effects.
Direcciones Futuras
There are several future directions for the research on 2-(4-fluorophenoxy)-N-[3-(1H-tetrazol-5-yl)phenyl]propanamide. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of this compound. Another direction is the investigation of the potential use of this compound in combination with other cancer treatments to enhance their efficacy. Additionally, further studies are needed to better understand the mechanisms of action and potential adverse effects of this compound.
Métodos De Síntesis
The synthesis of 2-(4-fluorophenoxy)-N-[3-(1H-tetrazol-5-yl)phenyl]propanamide involves the reaction of 4-fluoroanisole with 3-(1H-tetrazol-5-yl)aniline in the presence of a palladium catalyst to form the intermediate compound. This intermediate is then reacted with 2-bromo-N-(3-chlorophenyl)propanamide to yield this compound. The overall yield of this synthesis method is approximately 40%.
Aplicaciones Científicas De Investigación
2-(4-fluorophenoxy)-N-[3-(1H-tetrazol-5-yl)phenyl]propanamide has been extensively studied for its potential use in the treatment of various types of cancer, including B-cell malignancies, solid tumors, and lymphomas. It has shown promising results in preclinical studies, inhibiting the growth and survival of cancer cells both in vitro and in vivo. This compound has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and immunotherapy.
Propiedades
IUPAC Name |
2-(4-fluorophenoxy)-N-[3-(2H-tetrazol-5-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O2/c1-10(24-14-7-5-12(17)6-8-14)16(23)18-13-4-2-3-11(9-13)15-19-21-22-20-15/h2-10H,1H3,(H,18,23)(H,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNHFOQZGKVBSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C2=NNN=N2)OC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
27.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49826541 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.